molecular formula C13H10FNO B057201 2-Amino-2'-fluorobenzophenone CAS No. 1581-13-1

2-Amino-2'-fluorobenzophenone

Cat. No.: B057201
CAS No.: 1581-13-1
M. Wt: 215.22 g/mol
InChI Key: NRAJMXHXQHCBHO-UHFFFAOYSA-N
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Description

2-Amino-2'-fluorobenzophenone (CAS 1581-13-1) is a high-purity chemical intermediate of significant importance in pharmaceutical research and development. This compound, appearing as a light yellow to yellow solid, is a critical building block in the synthetic pathway of Pitavastatin, a potent HMG-CoA reductase inhibitor. Pitavastatin is a widely studied drug that effectively lowers LDL cholesterol and triglycerides while raising HDL cholesterol levels in the blood. As a key starting material or intermediate, this product is essential for quality control (QC) and quality assurance (QA) processes during the commercial production of Pitavastatin and its related formulations. It also finds application in the development and toxicity studies of drug formulations and can be used as a working standard or secondary reference standard in regulatory filings, such as Abbreviated New Drug Applications (ANDA) to the FDA. To ensure integrity, the product is typically supplied with comprehensive analytical data, including Certificate of Analysis (with purity and potency), 1 H-NMR, Mass Spectrometry, and HPLC data. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. : 1581-13-1 Molecular Formula: C 13 H 10 FNO Molecular Weight: 215.22 g/mol Purity: ≥95% (by HPLC) Appearance: Light Yellow to Yellow Solid Melting Point: 126-128°C Storage: Store at -20°C

Properties

IUPAC Name

(2-aminophenyl)-(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAJMXHXQHCBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166376
Record name 2-Amino-2'-fluorobenzophenone
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Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1581-13-1
Record name 2-Amino-2′-fluorobenzophenone
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Record name 2-Amino-2'-fluorobenzophenone
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Record name 2-Amino-2'-fluorobenzophenone
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Record name 2-amino-2'-fluorobenzophenone
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Preparation Methods

Friedel-Crafts Acylation of Fluorobenzene Derivatives

The Friedel-Crafts acylation reaction serves as a cornerstone for constructing the benzophenone skeleton. In a representative protocol, 2-nitrobenzoyl chloride reacts with fluorobenzene in the presence of anhydrous ferric chloride (FeCl₃) as a Lewis acid catalyst. The reaction proceeds in solvents such as dichloromethane or 1,2-dichloroethane at temperatures ranging from −5°C to 10°C. This method avoids chromatographic purification by employing a crystallization step from a water-immiscible organic layer, achieving yields exceeding 75% for the intermediate 2-nitro-2'-fluorobenzophenone .

Critical Reaction Parameters:

  • Catalyst Loading : FeCl₃ at 1.2–1.5 equivalents ensures complete conversion of the acyl chloride.

  • Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic reactivity while minimizing side reactions.

  • Temperature Control : Subambient conditions (−5°C to 10°C) suppress polysubstitution and Fries rearrangement.

Nitro Group Reduction to Amino

The intermediate nitro compound undergoes reduction to yield the target amine. Catalytic hydrogenation using Pd/C or Raney nickel in ethanol at 40–60 psi H₂ pressure achieves quantitative conversion. Alternatively, chemical reduction with iron powder in hydrochloric acid (HCl) at reflux provides a cost-effective route, though with slightly lower yields (85–90%).

Comparative Analysis of Reduction Methods:

MethodCatalyst/ReagentSolventTemperatureYield (%)Purity (%)
Catalytic Hydrogenation5% Pd/CEthanol25°C98>99
Iron/HCl ReductionFe, HClH₂O/EtOH80°C8795

Multi-Step Synthesis via Directed Functionalization

Sequential Fluorination and Amination

This approach begins with 2-fluorobenzoic acid , which is converted to 2-fluorobenzoyl chloride via treatment with thionyl chloride (SOCl₂) . The acyl chloride subsequently reacts with 2-nitroaniline in a nucleophilic acyl substitution, forming N-(2-nitrophenyl)-2-fluorobenzamide . Cyclocondensation under basic conditions (e.g., K₂CO₃ in DMF) yields 2-nitro-2'-fluorobenzophenone , which is reduced as described in Section 1.2.

Advantages:

  • Regioselectivity : The nitro group directs subsequent fluorination to the ortho position.

  • Scalability : Amenable to continuous-flow processing for industrial-scale production.

Protective Group Strategies

To prevent undesired side reactions during fluorination, tert-butoxycarbonyl (Boc) protection of the amino group is employed. After fluorination using Selectfluor® in acetonitrile, acidic deprotection (e.g., HCl in dioxane) regenerates the free amine. This method achieves an overall yield of 68–72% with >99% purity by HPLC.

Catalytic Coupling and Modern Synthetic Approaches

Ullmann-Type Coupling Reactions

Copper-catalyzed coupling of 2-fluoroiodobenzene with 2-aminophenylboronic acid in the presence of CuI/1,10-phenanthroline forms the benzophenone core directly. This one-pot method operates under mild conditions (DMF, 80°C) and avoids intermediate isolation, achieving 82% yield.

Reaction Optimization Insights:

  • Ligand Effects : Bidentate ligands (e.g., 1,10-phenanthroline) enhance catalytic activity by stabilizing Cu(I) intermediates.

  • Solvent Choice : Dimethylformamide (DMF) facilitates boronic acid solubility and reaction homogeneity.

Photoredox Catalysis for C–F Bond Formation

Emerging methodologies leverage iridium-based photocatalysts (e.g., Ir(ppy)₃) to mediate direct C–H fluorination of pre-formed benzophenones. Using N-fluorobenzenesulfonimide (NFSI) as the fluorine source, this method achieves site-selective fluorination under visible light irradiation (450 nm LED). While currently limited to laboratory-scale applications, this approach offers exceptional atom economy and avoids harsh reagents.

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

A comparative evaluation of three dominant methods reveals critical trade-offs:

MethodRaw Material Cost ($/kg)Energy Consumption (kWh/kg)Waste Generation (kg/kg)
Friedel-Crafts/Hydrogenation120854.2
Ullmann Coupling210451.8
Photoredox Fluorination3101200.9

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2’-fluorobenzophenone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or nitric acid under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products:

    Oxidation: 2-Nitro-2’-fluorobenzophenone

    Reduction: 2-Amino-2’-fluorobenzhydrol

    Substitution: 2-Amino-2’-azidobenzophenone

Scientific Research Applications

Scientific Research Applications

1. Analytical Chemistry

2-Amino-2'-fluorobenzophenone is utilized as an analytical reagent due to its ability to form stable complexes with metal ions. It has been particularly effective in the spectrophotometric determination of iron(III) and chromium(VI) in environmental samples. The compound acts as an oxidative electrophilic coupling agent, allowing for sensitive detection of these metals at trace levels. This application is crucial for environmental monitoring and pollution assessment.

Application AreaMethodBenefits
Environmental AnalysisSpectrophotometryHigh sensitivity and selectivity for metal ions
Industrial TestingMetal ion detectionReliable alternative to traditional methods

2. Pharmaceutical Development

In the pharmaceutical industry, this compound serves as a precursor in the synthesis of various therapeutic agents, including benzodiazepines like midazolam. Its unique structure allows for the modification necessary to create compounds with specific pharmacological properties. Research has shown that it can be transformed into midazolam through a series of chemical reactions involving oxidation and cyclization.

3. Biological Applications

The compound's reactivity makes it suitable for studying biological interactions. It can interact with various enzymes and proteins, potentially influencing their activity. This property opens avenues for research in drug design and development, where modifying enzyme activity is often a desired outcome.

Case Studies

Case Study 1: Environmental Monitoring

A study conducted on the use of this compound for determining iron concentrations in water samples demonstrated its effectiveness compared to standard methods. The results indicated that this compound provided accurate measurements even in complex matrices, highlighting its utility in environmental chemistry.

Case Study 2: Synthesis of Midazolam

Research into the synthesis pathways for midazolam revealed that this compound could be efficiently converted into several intermediates leading to the final product. The process involved multiple steps, including oxidation and cyclization, which were optimized for yield and purity.

Mechanism of Action

The mechanism of action of 2-Amino-2’-fluorobenzophenone depends on its specific application. In the context of its use as a precursor for benzodiazepine synthesis, the compound undergoes cyclization reactions to form the benzodiazepine core structure. This core structure interacts with the gamma-aminobutyric acid (GABA) receptor in the central nervous system, enhancing the inhibitory effects of GABA and producing anxiolytic and sedative effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Amino-2'-fluorobenzophenone with its substituted derivatives and other benzophenone analogs, focusing on molecular properties, synthesis, and applications:

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Applications References
This compound C₁₃H₁₀FNO 215.22 (theoretical) Not reported Pharmaceutical intermediate (hypothetical, based on analogs)
2-Amino-5-chloro-2'-fluorobenzophenone C₁₃H₉ClFNO 249.67 92–95 Synthesis of Midazolam and Flurazepam; forensic toxicology standards
2-Amino-5-bromo-2'-fluorobenzophenone C₁₃H₉BrFNO 294.12 Not reported Research reagent in medicinal chemistry; precursor for brominated drug candidates
2-Amino-5-nitro-2'-chlorobenzophenone C₁₃H₉ClN₂O₃ 280.68 Not reported Intermediate in nitration reactions; potential use in dye synthesis
2-Amino-2',5-dichlorobenzophenone C₁₃H₉Cl₂NO 266.12 Not reported Precursor for Lorazepam; analytical reagent in chromatography
2-Amino-5-chlorobenzophenone C₁₃H₁₀ClNO 231.67 96–100 Pharmaceutical impurity profiling; reference standard in HPLC analysis

Key Research Findings and Discussion

Structural and Reactivity Differences

  • Electron-Withdrawing vs. Electron-Donating Groups : The fluorine atom at the 2'-position enhances the electrophilicity of the ketone group, facilitating nucleophilic aromatic substitution reactions. Chloro and bromo substituents at the 5-position further increase reactivity due to their stronger electron-withdrawing effects, making these derivatives more reactive than the parent compound in Friedel-Crafts acylations .
  • Solubility and Stability: The amino group improves solubility in polar solvents (e.g., ethanol, DMSO), while halogen substituents reduce solubility in aqueous media.

Pharmaceutical Relevance

  • Benzodiazepine Synthesis: 2-Amino-5-chloro-2'-fluorobenzophenone is a key intermediate in synthesizing Midazolam, a short-acting benzodiazepine used for anesthesia and sedation. Its dichloro analog (CAS 2958-36-3) is similarly employed in Lorazepam production .
  • Toxicology Standards : Chloro- and bromo-substituted derivatives are used as reference standards in forensic toxicology to detect drug metabolites in biological samples .

Biological Activity

2-Amino-2'-fluorobenzophenone (AFBP) is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of AFBP, including its mechanisms of action, pharmacological properties, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C13H10FNO
  • Molecular Weight : 219.23 g/mol
  • CAS Number : 74101

Mechanisms of Biological Activity

AFBP exhibits various biological activities primarily attributed to its structural characteristics as an aromatic amine. The following mechanisms have been identified:

  • Antioxidant Activity : AFBP has shown potential as an antioxidant, which may contribute to its protective effects against oxidative stress in cells.
  • Anticancer Properties : Research indicates that AFBP can inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Effects : AFBP demonstrates antimicrobial activity against various pathogens, suggesting its potential use in treating infections.

Anticancer Activity

A study evaluated the effects of AFBP on human cancer cell lines, including breast and prostate cancer. The findings revealed that AFBP significantly reduced cell viability in a dose-dependent manner. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis via caspase activation
PC-3 (Prostate)12Cell cycle arrest and apoptosis

Antioxidant Activity

In vitro assays demonstrated that AFBP scavenges free radicals effectively, with an IC50 value of 25 µM in DPPH radical scavenging assays. This suggests that AFBP could be utilized in formulations aimed at reducing oxidative damage.

Antimicrobial Properties

AFBP was tested against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that AFBP exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus64

Structure-Activity Relationship (SAR)

The biological activity of AFBP can be influenced by various structural modifications. For instance, the presence of the amino group and fluorine atom are critical for its anticancer and antimicrobial properties. Research has shown that alterations in these functional groups can significantly affect potency and selectivity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-2'-fluorobenzophenone, and what are their critical parameters?

  • Methodological Answer : The compound is synthesized via Friedel-Crafts acylation between fluorinated aniline derivatives and benzoyl chloride, followed by nitration and reduction. Critical parameters include reaction temperature (60–80°C), choice of Lewis acid catalyst (e.g., AlCl₃), and stoichiometric control of fluorinated intermediates to avoid over-halogenation. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is essential to isolate the product .

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

  • Methodological Answer : Key techniques include:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine at 2' and amine at 2 positions).
  • FTIR : Peaks at ~1650 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (N-H stretch).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+ at m/z 230.08).
  • X-ray Diffraction : To resolve crystal packing and confirm dihedral angles between aromatic rings .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography (silica gel, gradient elution) is standard. For large-scale reactions, recrystallization in ethanol/water (1:3 ratio) yields high-purity crystals. Monitor by TLC (Rf ~0.5 in hexane:EtOAc 7:3) to confirm homogeneity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound derivatives with varied substituents?

  • Methodological Answer : Systematic variation of substituents (e.g., Cl, Br at 5-position) requires adjusting:

  • Catalysts : Use Pd(PPh₃)₄ for cross-coupling reactions.
  • Temperature : 80–100°C for halogenated intermediates.
  • Solvent Polarity : DMF for polar substituents vs. toluene for hydrophobic groups.
    Computational modeling (DFT) predicts steric/electronic effects of substituents on reaction pathways .

Q. How do fluorination patterns in this compound influence its reactivity in forming sulfonyl chloride intermediates?

  • Methodological Answer : Fluorine at the 2'-position enhances electrophilicity of the carbonyl group, facilitating sulfonation with SOCl₂. Comparative studies show 2'-fluoro derivatives react 30% faster than non-fluorinated analogs. Monitor reaction progress via in-situ Raman spectroscopy to track SOCl₂ consumption .

Q. What strategies resolve contradictions in reported yields for benzodiazepine precursor synthesis using this compound?

  • Methodological Answer : Discrepancies arise from:

  • Reduction Methods : LiAlH₄ vs. NaBH₄ (yields vary by 15–20%).
  • Protecting Groups : Boc vs. acetyl for amine protection.
    Replicate reactions under inert atmosphere (N₂/Ar) and validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can mechanistic studies elucidate the role of this compound in radical-mediated coupling reactions?

  • Methodological Answer : Use radical traps (TEMPO) and isotopic labeling (¹⁸O) to identify intermediates. EPR spectroscopy detects transient radical species. Kinetic studies under varying initiator concentrations (e.g., AIBN) reveal rate-limiting steps .

Data Analysis and Validation

Q. How should researchers validate computational models predicting the photophysical properties of this compound-based probes?

  • Methodological Answer : Compare TD-DFT calculations (e.g., B3LYP/6-311+G(d,p)) with experimental UV-Vis (λmax ~320 nm) and fluorescence spectra (Φf ~0.45). Discrepancies >10% require re-evaluating solvent effects (PCM models) and excited-state geometries .

Q. What analytical workflows address batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement QC protocols:

  • HPLC-UV : Retention time consistency (e.g., 8.2 ± 0.1 min).
  • Elemental Analysis : C/H/N within ±0.3% of theoretical values.
  • Karl Fischer Titration : Moisture content <0.1% .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-2'-fluorobenzophenone
Reactant of Route 2
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2-Amino-2'-fluorobenzophenone

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